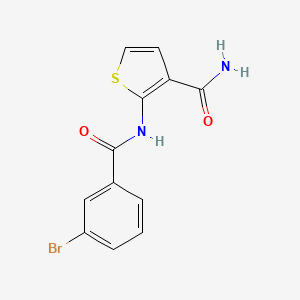

2-(3-Bromobenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

2-[(3-bromobenzoyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDMSJBAUWETNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=C(C=CS2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzamido)thiophene-3-carboxamide typically involves the following steps:

Formation of 3-Bromobenzoyl Chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride.

Amidation Reaction: The 3-bromobenzoyl chloride is then reacted with thiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Oxidized thiophene derivatives.

Reduction: Reduced thiophene derivatives.

Scientific Research Applications

2-(3-Bromobenzamido)thiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The bromobenzamido group can interact with proteins or enzymes, potentially inhibiting their activity. The thiophene ring can also participate in electron transfer processes, affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Structural and Functional Variations

The pharmacological profile of thiophene carboxamides is highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Activity Comparison

Table 2: Physicochemical Data

Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs): Bromine (target compound) and chlorine (4-chlorophenyl urea derivative) enhance electrophilicity, improving target binding .

Polar Groups: Carboxamide and cyanoacetamido moieties increase solubility and antioxidant efficacy .

Bulky Substituents: Adamantane and cyclopropane improve CNS penetration and metabolic stability .

Heterocyclic Fusion: Tetrahydrobenzothiophene (JAMI1001A) vs. cyclopentathiophene (target compound) alters ring strain and conformational flexibility, affecting receptor interactions .

Biological Activity

2-(3-Bromobenzamido)thiophene-3-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a bromobenzamido group attached to a thiophene ring, which is known for its unique electronic properties. The presence of the carboxamide functionality enhances its ability to interact with biological targets, making it a subject of interest for therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound's structure allows it to interact with various proteins and enzymes, potentially inhibiting their activity. This mechanism can disrupt microbial growth or viability, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of this compound has also been investigated. Studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The thiophene ring's ability to participate in electron transfer processes contributes to its potential impact on cellular pathways related to cancer progression.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Thiophene Ring : Starting from thiophene derivatives.

- Bromination : Introducing the bromine atom into the benzamide moiety.

- Amidation : Reacting with appropriate amines to form the carboxamide.

Purification techniques such as recrystallization and chromatography are employed to achieve high purity levels.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives similar to this compound. Here are notable findings:

- Antiviral Activity : A study demonstrated that thiophene-3-carboxamide derivatives showed promising antiviral activity against influenza virus by inhibiting the viral RNA-dependent RNA polymerase (RdRP) complex . Compounds with structural similarities exhibited IC50 values indicating effective inhibition without significant cytotoxicity.

- Antibacterial Properties : Other thiophene derivatives have been reported to possess antibacterial and antifungal activities, showcasing the potential for this compound in treating infections caused by resistant strains .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Bromobenzamide | Simpler analog without thiophene | Similar biological activities but less complex |

| 4-Chlorobenzamide | Contains a chlorobenzamido group | Known for anti-inflammatory properties |

| Thiazole-5-Carboxylic Acid Derivatives | Shares carboxylic acid functionality | Exhibits potent biological activities |

The unique combination of the bromobenzamido group and the thiophene ring in this compound imparts distinct chemical and biological properties that differentiate it from these similar compounds, enhancing its value in research applications.

Q & A

Q. What are the standard synthetic routes for 2-(3-Bromobenzamido)thiophene-3-carboxamide?

The synthesis typically involves a multi-step approach:

- Thiophene Core Formation : Use the Gewald reaction or Paal-Knorr synthesis to construct the thiophene ring. For example, the Gewald reaction employs α-cyanoketones and elemental sulfur under basic conditions to yield 2-aminothiophene derivatives .

- Amidation : React 3-bromobenzoyl chloride with the amino group of the thiophene intermediate. This step often requires anhydrous solvents (e.g., DCM) and catalysts like triethylamine to drive nucleophilic acyl substitution .

- Carboxamide Introduction : Convert the ester group to a carboxamide via hydrolysis followed by coupling with ammonia or amines. Reaction conditions (e.g., NaOH concentration, temperature) must be optimized to avoid side reactions .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., distinguishing 2- vs. 3-substitution on the thiophene ring). For example, the 3-carboxamide proton typically appears as a singlet near δ 7.5 ppm in DMSO-d₆ .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns. A parent ion matching m/z [M+H]⁺ for C₁₂H₁₀BrN₂O₂S (calc. 337.96) is expected .

- HPLC : Reverse-phase HPLC with MeCN/H₂O gradients (e.g., 30% → 100% MeCN) ensures >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : The carboxamide group can exhibit keto-enol tautomerism, altering peak splitting. Use 2D NMR (COSY, HSQC) to map proton-carbon correlations and confirm assignments .

- Residual Solvents : Trace DMF or DMSO in NMR samples can obscure signals. Lyophilize the compound thoroughly or use deuterated solvents with low water content .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in solvents like DCM/hexane .

Q. What strategies optimize synthetic yield while minimizing byproducts?

- Temperature Control : Conduct the amidation step at 0–5°C to suppress hydrolysis of the benzoyl chloride intermediate .

- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in polar aprotic solvents (e.g., THF) .

- Purification : Use flash chromatography with silica gel (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol to isolate high-purity product .

Q. How can structure-activity relationships (SAR) guide bioactivity studies?

- Substituent Positioning : Compare 3-bromo vs. 4-bromo benzamido analogs. For example, 3-bromo substitution enhances steric hindrance, potentially improving target selectivity (e.g., JNK inhibitors) .

- Functional Group Swapping : Replace the carboxamide with a cyano group to assess hydrophobicity effects on membrane permeability. Such modifications have shown drastic activity drops in kinase inhibition assays (IC₅₀ shifts from µM to >100 µM) .

- In Silico Docking : Use AutoDock Vina to model interactions with targets like Pks13 (Mycobacterium tuberculosis) or JNK1. The bromobenzamido group’s π-stacking with Tyr-127 in Pks13 is critical for mycolic acid disruption .

Q. What experimental designs validate antimicrobial or anticancer activity?

- Antimicrobial Assays :

- Mycobacterium tuberculosis : Use the microplate Alamar Blue assay (MABA) to determine MIC values. Include rifampicin as a positive control and DMSO as a vehicle control .

- Gram-negative Bacteria : Perform broth microdilution assays (CLSI guidelines) with E. coli ATCC 25922. Test concentrations from 0.5–128 µg/mL .

- Anticancer Screening :

- Cell Lines : Test against HepG2 (liver) and MCF-7 (breast) using MTT assays. Normalize data to untreated cells and validate with cisplatin controls .

- Apoptosis Markers : Quantify caspase-3/7 activation via fluorometric assays (e.g., Caspase-Glo®) after 24-hour exposure .

Q. How can computational methods predict metabolic stability?

- ADMET Prediction : Use SwissADME to estimate solubility (LogS), CYP450 inhibition, and bioavailability. For thiophene carboxamides, high topological polar surface area (>100 Ų) often correlates with poor blood-brain barrier penetration .

- Metabolite Identification : Run in silico cytochrome P450 metabolism simulations (e.g., StarDrop) to predict oxidative dehalogenation or amide hydrolysis sites .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.